

# What is the chemical structure of Pinocembrin, 7-acetate?

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## Compound of Interest

Compound Name: Pinocembrin, 7-acetate

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## An In-depth Technical Guide to Pinocembrin, 7-acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Pinocembrin, 7-acetate**, a natural flavonoid with noted antitumor activity. The document details its chemical structure, physicochemical properties, and biological activities, with a focus on the underlying signaling pathways of its parent compound, pinocembrin.

### Chemical Identity and Structure

**Pinocembrin, 7-acetate** is a derivative of pinocembrin, a flavanone found in various plants. The addition of an acetate group at the 7-position modifies its chemical properties.

The fundamental chemical structure is represented by the flavanone backbone, with a phenyl group at position 2 and hydroxyl groups at positions 5 and 7. In **Pinocembrin, 7-acetate**, the hydroxyl group at the 7-position is esterified with an acetyl group.

Table 1: Chemical Identifiers for **Pinocembrin, 7-acetate**

Identifier	Value	Source
CAS Number	109592-60-1	[1][2][3][4][5][6]
Molecular Formula	C17H14O5	[1][2][4][5][6]
Molecular Weight	298.29 g/mol	[2][4][5][6]
SMILES	<chem>CC(=O)Oc1cc(O)c2C(=O)C--INVALID-LINK--c1ccccc1</chem>	[1]
Structure Class	Flavonoids, Flavanones	[2][7]
Synonyms	7-乙酸-5,7-二羟基双氢黄酮酯	[2][4][6]

## Physicochemical Properties

Understanding the physicochemical properties of **Pinocembrin, 7-acetate** is crucial for its application in research and drug development, particularly for designing experimental protocols and formulation strategies.

Table 2: Physicochemical Data for **Pinocembrin, 7-acetate**

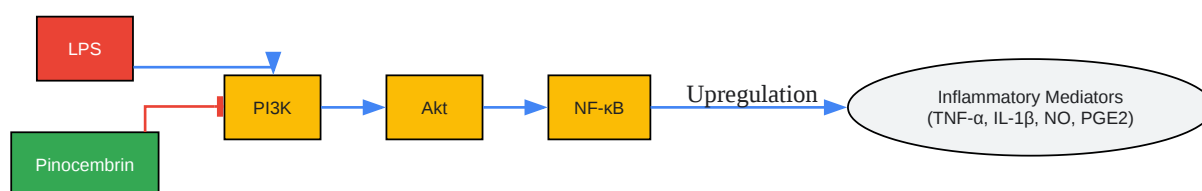
Property	Data	Source
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[3]
Storage Conditions	Recommended storage at 2-8°C for up to 24 months. For stock solutions, store as aliquots in tightly sealed vials at -20°C for up to two weeks.	[2][3]
Natural Source	Isolated from the herbs of <i>Pinus armandii</i> .	[3][7]

## Biological Activity and Signaling Pathways

**Pinocembrin, 7-acetate** is reported to possess antitumor activity.[1][3] While specific mechanistic studies on the acetate derivative are limited, the extensive research on its parent compound, pinocembrin, provides significant insights into its potential biological effects and mechanisms of action. Pinocembrin is a well-studied flavonoid with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[8][9][10][11][12][13][14][15]

## Anti-inflammatory and Neuroprotective Pathways

Research on pinocembrin has elucidated its role in modulating key signaling pathways involved in inflammation and neuronal cell survival. One of the critical pathways inhibited by pinocembrin is the PI3K/Akt/NF- $\kappa$ B pathway, which is central to the inflammatory response in microglial cells.[16]

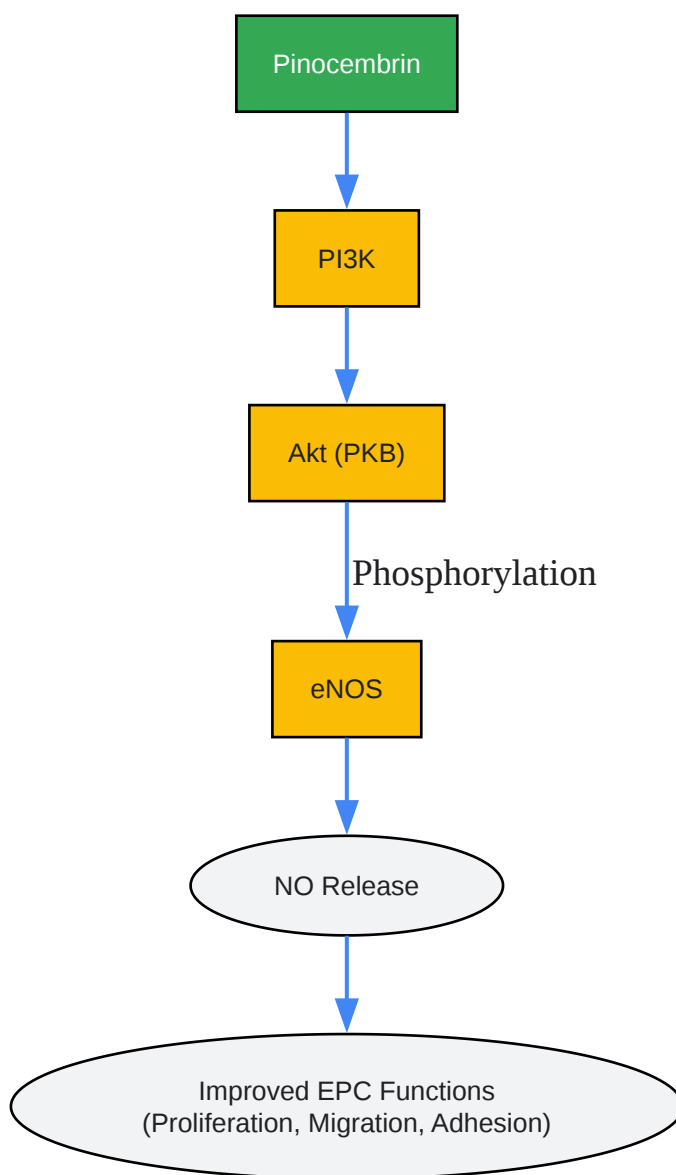


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Pinocembrin's inhibition of the PI3K/Akt/NF- $\kappa$ B pathway.

## Endothelial Function and Angiogenesis

Pinocembrin has also been shown to improve the biological functions of endothelial progenitor cells (EPCs) through the PI3K-eNOS-NO signaling pathway. This suggests a role in promoting endothelial repair and angiogenesis.[17]



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Pinocembrin's activation of the PI3K-eNOS-NO pathway.

## Keratinocyte Proliferation

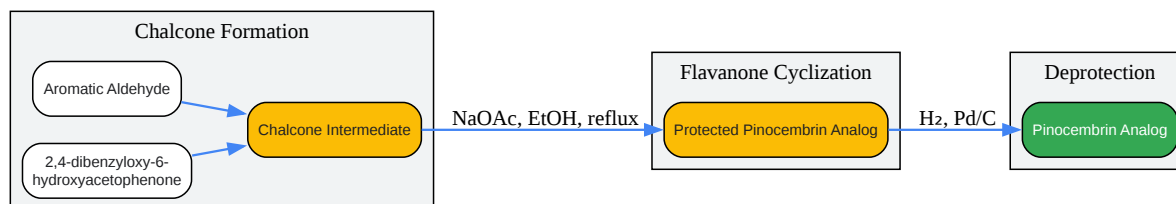
In human keratinocytes, pinocembrin has been observed to activate the MAPK and PI3K/Akt signaling cascades, which are crucial for cell growth and survival. This indicates its potential application in wound healing and skin regeneration.[18]

## Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible investigation of **Pinocembrin, 7-acetate**. While a specific protocol for the synthesis of the 7-acetate derivative was not found, a general approach based on known flavonoid chemistry can be inferred. The following sections outline methodologies for the analysis and biological evaluation of pinocembrin and its derivatives.

## General Synthesis of Pinocembrin Analogs

A common method for synthesizing flavanones like pinocembrin involves the Claisen-Schmidt condensation of a substituted acetophenone with an aromatic aldehyde to form a chalcone, followed by an intramolecular cyclization.<sup>[19]</sup> A straightforward synthesis of pinocembrin itself has been developed from cinnamic acid and 1,3,5-trihydroxybenzene in a one-pot, two-step reaction, which avoids the need for protecting phenolic hydroxy groups.<sup>[20][21]</sup> Acetylation of the 7-hydroxyl group would typically be a subsequent step using an acetylating agent like acetic anhydride.



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General workflow for the synthesis of pinocembrin analogs.

## Quantification in Human Plasma by LC/MS/MS

A validated method for quantifying pinocembrin in human plasma utilizes high-performance liquid chromatography-tandem mass spectrometry (LC/MS/MS).<sup>[22]</sup>

Table 3: LC/MS/MS Method for Pinocembrin Quantification

Parameter	Condition
Sample Preparation	Solid-phase extraction of 500 µL plasma.
Internal Standard	Clonazepam.
LC Column	Luna C8.
Mobile Phase	Acetonitrile-0.3 mM ammonium acetate solution (65:35, v/v).
Flow Rate	0.25 mL/min (isocratic).
Detection	Triple quadrupole tandem mass spectrometer.
Ionization Mode	Electrospray ionization (ESI) in negative mode.
Linear Range	1 to 400 ng/mL.
Recovery	>88%.

## In Vitro Angiogenesis Assay

The effect of pinocembrin on the tube formation capacity of endothelial progenitor cells (EPCs) can be assessed using an in vitro angiogenesis assay.[\[17\]](#)

- Cell Pre-treatment: Pre-treat EPCs with specific inhibitors (e.g., LY294002 for PI3K, L-NAME for eNOS) for 1 hour.
- Pinocembrin Treatment: Treat the cells with the desired concentration of pinocembrin.
- Seeding: Digest the treated EPCs with 0.25% trypsin and seed equal numbers of cells onto a Matrigel-coated plate.
- Incubation: Incubate for 18 hours to allow for tube formation.
- Analysis: Detect and quantify the formation of complete tubes under a microscope. The total length of the tubes can be measured using imaging software.

## Conclusion

**Pinocembrin, 7-acetate** is a promising natural product with documented antitumor activity. While further research is required to fully elucidate its specific mechanisms of action, the extensive knowledge of its parent compound, pinocembrin, provides a strong foundation for future investigations. The data and protocols presented in this guide offer a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating further exploration of the therapeutic potential of **Pinocembrin, 7-acetate**.

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